Promecarb-d3

描述

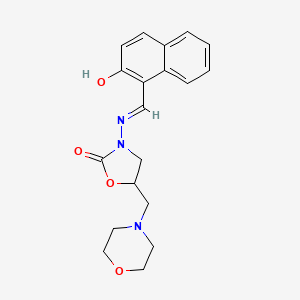

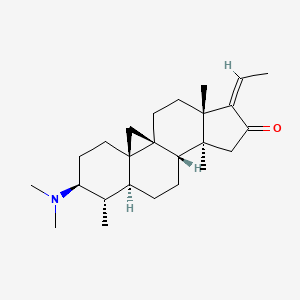

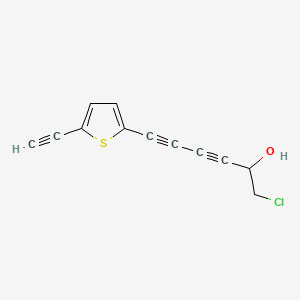

Promecarb-d3 is a reference standard for environmental testing . It has a molecular formula of C12 2H3 H14 N O2 and a molecular weight of 210.29 . It is a stable isotope labelled compound .

Molecular Structure Analysis

Promecarb-d3 has a molecular formula of C12 2H3 H14 N O2 . The structure of Promecarb, which is similar to Promecarb-d3, has been analyzed and is available on ChemSpider .Physical And Chemical Properties Analysis

Promecarb, a compound similar to Promecarb-d3, has a density of 1.0±0.1 g/cm3, a boiling point of 282.0±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.1±3.0 kJ/mol and a flash point of 124.3±27.3 °C .科学研究应用

杀虫剂检测的分析方法开发

Promecarb-d3,一种氨基甲酸酯杀虫剂,一直是各种研究的焦点,主要用于在环境样品中的检测和定量。一种新颖的提取方法,分散纳米固体材料-超声辅助微萃取(DNSUAME),利用载载于活性炭上的NiZnS纳米材料开发,用于浓缩水样中的杀虫剂。该方法显示出对Promecarb的很强的吸附能力,表明其在环境监测和确保水质安全方面的潜力(Khodadoust, Ghaedi, & Hadjmohammadi, 2013)。

降解和动力学研究

了解Promecarb在水介质中的降解机制和动力学对评估其环境影响至关重要。利用紫外分光光度法和反相高效液相色谱法的研究揭示了Promecarb在碱性溶液中的显著反应性。这些研究对于制定减轻杀虫剂残留对环境影响的策略至关重要(Bakhti & Hamida, 2017)。

杀虫剂测定中的化学发光

提出了一种用于测定Promecarb的流动注射-化学发光方法,突显了分析化学领域的一种新颖方法。该方法依赖于通过紫外光照射将杀虫剂转化为甲胺,展示了光化学反应在杀虫剂分析中的整合(Pérez-Ruíz, Martínez-Lozano, Tomás, & Martín, 2002)。

烟草分析的分析方法开发

开发了一种敏感的方法,用于确定烟草中的Promecarb残留物,利用液体萃取和气相色谱法。该研究强调了为确保农产品的安全和质量而开发健壮的分析方法的重要性(Canbay, 2018)。

安全和危害

作用机制

Target of Action

Promecarb-d3, also known as 3-Methyl-5-isopropylphenyl-N-methylcarbamate , primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Promecarb-d3 acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible . By suppressing the action of AChE, Promecarb-d3 prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft .

Biochemical Pathways

The primary biochemical pathway affected by Promecarb-d3 is the cholinergic pathway . By inhibiting AChE, Promecarb-d3 disrupts the normal function of this pathway, leading to an overstimulation of the nerves and muscles due to the excess acetylcholine .

Pharmacokinetics

It’s known that the compound has a molecular weight of 21029

Result of Action

The primary result of Promecarb-d3’s action is the overstimulation of nerves and muscles due to the accumulation of acetylcholine . This can lead to a variety of symptoms, including excessive salivation and eye-watering in low doses .

Action Environment

The action, efficacy, and stability of Promecarb-d3 can be influenced by various environmental factors. It’s worth noting that Promecarb-d3 is used as a reference standard for environmental testing , suggesting that it may be stable under a variety of environmental conditions.

属性

IUPAC Name |

(3-methyl-5-propan-2-ylphenyl) N-(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-9(3)6-11(7-10)15-12(14)13-4/h5-8H,1-4H3,(H,13,14)/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAPQAJKAFRNJB-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)NC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=CC(=C1)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)